molecular formula C12H22N2O5S B558482 Boc-D-Met-Gly-OH CAS No. 69612-71-1

Boc-D-Met-Gly-OH

Cat. No.: B558482
CAS No.: 69612-71-1
M. Wt: 306.38 g/mol
InChI Key: PEKPTLWQVLOJAJ-MRVPVSSYSA-N
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Description

Boc-D-Met-Gly-OH, also known as tert-butoxycarbonyl-D-methionyl-glycine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, and glycine as the second amino acid in the sequence. The compound has the molecular formula C12H22N2O5S and a molecular weight of 306.38 g/mol .

Mechanism of Action

Target of Action

Boc-D-Met-Gly-OH is a complex compound used in proteomics research . .

Mode of Action

It’s worth noting that the compound is used in proteomics research , which suggests it may interact with proteins or peptides in some way.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or modification pathways.

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at -20° c .

Result of Action

As a compound used in proteomics research , it may have effects on protein structures or functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Met-Gly-OH typically involves the coupling of Boc-D-methionine with glycine. The process begins with the protection of the amino group of D-methionine using the Boc group. This is achieved by reacting D-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-D-methionine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process. The final product is purified using techniques such as crystallization, chromatography, or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Met-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Met-Gly-OH is unique due to its specific sequence of D-methionine and glycine, making it a valuable intermediate in the synthesis of peptides with this particular sequence. Its Boc-protected amino group allows for selective deprotection and further coupling reactions, providing versatility in peptide synthesis .

Properties

IUPAC Name

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPTLWQVLOJAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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